2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1607016-34-1) is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 3-fluorophenyl group and linked to an ethyl-isoindole-1,3-dione moiety. This structure combines two pharmacologically significant motifs:
Properties
IUPAC Name |
2-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10(22-17(23)13-7-2-3-8-14(13)18(22)24)15-20-21-16(25-15)11-5-4-6-12(19)9-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPGNYTCKWSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1795518-55-6) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.37 g/mol. The structure contains a thiadiazole ring and an isoindole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial , anticancer , and anticholinesterase activities. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial properties. In comparative studies, it has shown effectiveness similar to established antibiotics such as amoxicillin and antifungals like fluconazole.
| Microbial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |
|---|---|---|
| E. coli | 18 | 20 |
| S. aureus | 16 | 19 |
| Candida albicans | 15 | 17 |
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed promising cytotoxic effects:
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin IC50) |
|---|---|---|
| MCF-7 | 0.28 | 0.50 |
| A549 | 0.52 | 0.45 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Antimicrobial Mechanism : It is believed that the compound disrupts cell membrane integrity and inhibits key metabolic enzymes in microbial cells.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving caspase activation or by inhibiting cell proliferation.
Case Studies
A recent study focused on the synthesis and evaluation of various derivatives of thiadiazole compounds, including our target compound. The study highlighted that derivatives containing fluorine exhibited enhanced anticholinesterase activity compared to their non-fluorinated counterparts, suggesting potential applications in treating Alzheimer's disease .
Another investigation assessed the cytotoxicity of related thiadiazole derivatives against multiple cancer cell lines, with several compounds showing IC50 values in the nanomolar range, indicating high potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives
The target compound’s 3-fluorophenyl group distinguishes it from the positional isomer 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (SY155044; CAS: 1607016-34-1). Key differences include:
- Electronic Effects : The 3-fluorophenyl group may alter electron distribution across the thiadiazole ring compared to the 2-fluorophenyl analog, influencing reactivity and binding .
- Steric Interactions : The fluorine’s position could affect molecular conformation and steric hindrance in target binding pockets.
No direct biological data for these isomers are provided in the evidence, but fluorophenyl substitution patterns are critical in optimizing pharmacokinetics in drug discovery.
Thiadiazole Derivatives with Varied Substituents
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
This simpler derivative lacks the isoindole-dione moiety but retains the 3-fluorophenyl-thiadiazole core. Reported activities include:
- Insecticidal and fungicidal properties , attributed to the thiadiazole scaffold .
- Structural studies confirm the planarity of the thiadiazole ring, which may enhance membrane penetration .
The target compound’s isoindole-dione group likely improves target affinity compared to this amine derivative but may reduce solubility due to increased hydrophobicity.
5-(3-Aminoprop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Hydrochloride
This compound (Enamine Ltd. catalog) shares the isoindole-dione motif but replaces the thiadiazole with a piperidin-dione and propargylamine group. Key contrasts:
- Solubility : The piperidin-dione and hydrochloride salt may enhance aqueous solubility compared to the hydrophobic thiadiazole-fluorophenyl system .
- Biological Targets: Piperidin-diones are common in proteasome inhibitors (e.g., immunomodulatory drugs), suggesting divergent applications from thiadiazole-based compounds .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
